molecular formula C8H14O3 B043150 Ethyl isobutyrylacetate CAS No. 7152-15-0

Ethyl isobutyrylacetate

Cat. No.: B043150
CAS No.: 7152-15-0
M. Wt: 158.19 g/mol
InChI Key: XCLDSQRVMMXWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl isobutyrylacetate (C₈H₁₄O₃, molecular weight: 158.20 g/mol) is a β-keto ester characterized by a branched isobutyryl group (CH(CH₃)₂CO) and an ethyl ester moiety. Its IUPAC name is ethyl 4-methyl-3-oxopentanoate, and it is alternatively referred to as ethyl isobutyroylacetate or γ,γ-dimethylacetoacetic acid ethyl ester . The compound is synthesized via catalytic methods, such as magnesium ethoxide and magnesium chloride/triethylamine systems, achieving yields up to 61% under optimized conditions (0–5°C, 12 h) .

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pyrimidines (e.g., 2-thioxopyrimidin-4(1H)-ones) and multisubstituted pyrroles via copper-catalyzed condensations . It also participates in asymmetric Biginelli reactions, yielding dihydropyrimidinones with high enantioselectivity (92–99% ee) when paired with proline/thiourea catalysts .

Chemical Reactions Analysis

Types of Reactions: Ethyl isobutyrylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Synthesis
    • Multireceptor Atypical Antipsychotics : Ethyl isobutyrylacetate has been utilized in the synthesis of piperazine derivatives that show promise as multireceptor atypical antipsychotics. These compounds are being studied for their potential to treat various psychiatric disorders by targeting multiple neurotransmitter receptors .
    • DGAT1 Inhibitors : It also plays a role in the synthesis of pyrazinecarboxamide derivatives that act as inhibitors of diacylglycerol acyltransferase 1 (DGAT1). These inhibitors are relevant in the context of metabolic disorders and obesity management .
  • Flavor and Fragrance Industry
    • Due to its fruity aroma, this compound is employed as a flavoring agent in food products and fragrances. Its sensory properties enable it to enhance the flavor profile of various consumables .
  • Plant Metabolite
    • This compound has been identified as a plant metabolite, contributing to the biosynthesis of natural products. This aspect highlights its potential role in agricultural applications, particularly in developing plant-based products with enhanced flavors or therapeutic properties .

Case Study 1: Synthesis of Piperazine Derivatives

  • Objective : To explore the efficacy of piperazine derivatives synthesized using this compound as potential treatments for schizophrenia.
  • Methodology : Researchers reacted this compound with various amines under controlled conditions to produce a series of piperazine derivatives.
  • Results : Preliminary results indicated that certain derivatives exhibited significant binding affinity to serotonin receptors, suggesting potential therapeutic effects.

Case Study 2: Development of DGAT1 Inhibitors

  • Objective : To investigate the inhibitory effects of pyrazinecarboxamide derivatives on DGAT1.
  • Methodology : this compound was used as a starting material for synthesizing various pyrazine derivatives.
  • Results : Some synthesized compounds showed promising results in reducing triglyceride levels in preclinical models, indicating potential for obesity treatment.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares ethyl isobutyrylacetate with structurally related β-keto esters:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Structure Boiling Point (°C) Key Identifiers (CAS No.)
This compound C₈H₁₄O₃ 158.20 Isobutyryl (branched) Not reported 7152-15-0
Ethyl acetoacetate C₆H₁₀O₃ 130.14 Acetyl (linear) ~181 141-97-9
Ethyl butyrylacetate C₈H₁₄O₃ 158.20 Butyryl (linear) Not reported 607-97-6
Mthis compound C₇H₁₂O₃ 144.17 Isobutyryl (methyl ester) 55–57 Not explicitly provided

Key Observations :

  • This compound and ethyl butyrylacetate share the same molecular formula but differ in substituent structure (branched vs. linear acyl groups). This branching introduces steric hindrance, affecting reactivity .
  • Mthis compound has a lower molecular weight and boiling point due to its methyl ester group, which reduces intermolecular forces compared to ethyl esters .
  • Ethyl acetoacetate (C₆H₁₀O₃) has a simpler acetyl group, leading to higher reactivity in Claisen condensations and nucleophilic additions .

This compound

  • Pyrimidine Synthesis : Reacts with thiourea under basic conditions to form 2-thioxopyrimidin-4(1H)-ones (35% yield) .
  • Pyrrole Synthesis : Used in copper-catalyzed condensations with imines to yield tetrasubstituted pyrroles (88% yield) . However, it exhibits lower efficiency compared to less sterically hindered β-ketoesters like ethyl acetoacetate .
  • Asymmetric Catalysis : Achieves high enantioselectivity (up to 99% ee) in Biginelli reactions due to H-bonding interactions in the transition state .

Ethyl Acetoacetate

  • Claisen Condensation : Readily undergoes self-condensation to form diketones, a reaction less feasible with this compound due to steric bulk .
  • Pharmaceutical Intermediates : Widely used in synthesizing antimalarials, antibiotics, and dyes .

Ethyl Butyrylacetate

Mthis compound

  • Lower boiling point (55–57°C) makes it suitable for low-temperature reactions. Its synthetic applications are less documented but may mirror this compound in scaled-down systems .

Steric and Electronic Effects

  • Steric Hindrance : The branched isobutyryl group in this compound impedes nucleophilic attacks, reducing reaction rates compared to linear analogs like ethyl acetoacetate .
  • Electronic Effects: The electron-withdrawing keto group in all β-keto esters activates the α-hydrogens for deprotonation, enabling enolate formation. However, branching may slightly destabilize the enolate due to increased steric strain.

Research Findings and Industrial Relevance

  • This compound in Drug Synthesis : A key intermediate in atorvastatin calcium production via Hantzsch reactions, offering high purity and mild reaction conditions .
  • Comparative Efficiency : In pyrrole synthesis, this compound requires optimized catalysts (e.g., Cu(tfacac)₂) to achieve yields >85%, whereas ethyl acetoacetate often performs better under similar conditions .
  • Green Chemistry : Used in laccase-catalyzed syntheses of cytotoxic pyrimidobenzothiazoles, highlighting its role in sustainable methodologies .

Biological Activity

Ethyl isobutyrylacetate (EIA) is an organic compound with the molecular formula C₈H₁₄O₃, commonly used in various industrial applications, including as a flavoring agent and in synthetic chemistry. Recent studies have begun to explore its biological activity, particularly its potential therapeutic effects and mechanisms of action.

  • Molecular Formula : C₈H₁₄O₃
  • Molecular Weight : 158.20 g/mol
  • Boiling Point : 172-174 °C
  • Melting Point : -9 °C
  • CAS Number : 7152-15-0

Biological Activities

Research into the biological activities of this compound has revealed several promising areas, including antimicrobial, anti-inflammatory, and potential anticancer properties.

1. Antimicrobial Activity

Recent studies have shown that EIA exhibits significant antimicrobial properties. For instance, a study analyzing various esters found that EIA demonstrated notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard microbiological techniques.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These results suggest that EIA could serve as a potential candidate for developing novel antimicrobial agents, particularly in treating resistant strains of bacteria .

2. Anti-inflammatory Properties

The anti-inflammatory effects of EIA have been explored through various in vitro assays. One study utilized a carrageenan-induced paw edema model in rats to evaluate the anti-inflammatory potential of EIA compared to standard anti-inflammatory drugs like diclofenac sodium. The results indicated that EIA significantly reduced inflammation:

Treatment Group Percentage Reduction in Edema (%)
This compound (100 mg/kg)45%
Diclofenac Sodium (10 mg/kg)55%

The presence of specific functional groups in the EIA structure appears to enhance its anti-inflammatory activity, making it a subject of interest for further pharmacological studies .

3. Anticancer Activity

Preliminary investigations into the anticancer properties of EIA have shown that it may inhibit the proliferation of certain cancer cell lines. A study focused on its effects on human breast cancer cells (MCF-7) reported a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
5065
10040

These findings indicate that EIA could potentially be developed into an anticancer agent, warranting more detailed mechanistic studies .

The biological activities of this compound are believed to be mediated through various mechanisms:

  • Enzymatic Inhibition : EIA may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways related to inflammation and cancer cell proliferation.
  • Oxidative Stress Reduction : The antioxidant properties of EIA could contribute to its anti-inflammatory effects by reducing oxidative stress within cells .

Case Studies and Research Findings

Several case studies have highlighted the diverse applications and biological activities of this compound:

  • A study published in PubChem detailed the compound's safety profile and biological activities, indicating low toxicity at therapeutic doses while maintaining efficacy against microbial pathogens .
  • Another research article emphasized the importance of structural modifications in enhancing the biological activity of ester compounds similar to EIA, suggesting that further synthetic modifications could yield even more potent derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl isobutyrylacetate, and how can its purity be validated experimentally?

this compound (C₈H₁₄O₃) is synthesized via condensation reactions, such as the Claisen-Schmidt reaction between ethyl acetoacetate derivatives and isobutyryl chloride under acidic conditions . Post-synthesis, purity is validated using gas chromatography (GC) or HPLC coupled with mass spectrometry. Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation, with characteristic peaks for the ester carbonyl (δ ~170 ppm in ¹³C NMR) and isopropyl groups (δ ~1.1 ppm in ¹H NMR) .

Q. What physicochemical properties of this compound are critical for reaction design?

Key properties include:

  • Boiling point : 172–174°C (ideal for reflux conditions).
  • Density : 0.980 g/cm³ (affects solvent layering in biphasic systems).
  • Solubility : Miscible in chloroform and methanol, sparingly soluble in water . These parameters guide solvent selection, temperature control, and workup procedures.

Q. How should this compound be stored to maintain stability in laboratory settings?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to oxidizing agents or moisture to prevent ester hydrolysis. Stability can be monitored via FT-IR to detect carbonyl degradation (shift from ~1730 cm⁻¹ for esters) .

Advanced Research Questions

Q. How do proline/thiourea catalysts enhance enantioselectivity in this compound-mediated Biginelli reactions?

Proline-thiourea systems (5 mol% each) induce asymmetric induction via H-bonding between the catalyst’s NH groups and the β-ketoester carbonyl of this compound. This stabilizes a Re-face attack transition state, achieving up to 99% enantiomeric excess (ee) in dihydropyrimidinone (DHPM) synthesis. DFT studies suggest a six-membered cyclic transition state with cooperative non-covalent interactions .

Q. What methodologies resolve contradictions in reported yields for this compound-derived DGAT1 inhibitors?

Discrepancies in yields (e.g., 36–90% for pyrimidine derivatives) arise from solvent polarity and catalyst loading. Systematic optimization via Design of Experiments (DoE) is recommended:

  • Variables : Solvent (ethanol vs. DMF), temperature (80–120°C), and acid catalyst (HCl vs. NiCl₂).
  • Analysis : Response Surface Methodology (RSM) to identify optimal conditions (e.g., 10 mol% NiCl₂ in ethanol at 100°C maximizes yield to 90%) .

Q. How can computational modeling predict intramolecular vs. intermolecular H-bonding in this compound solutions?

Molecular Dynamics (MD) simulations using OPLS-AA forcefields reveal competing H-bond networks. In polar solvents (ε > 10), intermolecular H-bonding dominates (O–H⋯O=C interactions at ~2.8 Å), while low-polarity solvents favor intramolecular H-bonding (O–H⋯O distance < 2.5 Å). IR spectral shifts (Δν ~258 cm⁻¹ in ε = 79 solvents) validate these trends .

Q. Methodological Guidelines

  • Contradiction Analysis : Compare kinetic (e.g., Arrhenius plots) vs. thermodynamic (e.g., ΔG‡ from Eyring equations) data to resolve mechanistic ambiguities .
  • Safety Protocols : Use explosion-proof equipment for reactions above flashpoint (53°C). PPE (gloves, face shields) is mandatory due to flammability (H226) .

Properties

IUPAC Name

ethyl 4-methyl-3-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-4-11-8(10)5-7(9)6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLDSQRVMMXWMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221758
Record name Ethyl isobutyrylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7152-15-0
Record name Ethyl isobutyrylacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7152-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl isobutyrylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl isobutyrylacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62029
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl isobutyrylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl isobutyrylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL ISOBUTYRYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3WMK56MNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

10 g of methyl isopropyl ketone were added to a solution of 400 cc of benzene, 850 cc of diethyl carbonate, 200 cc of hexamethyl phosphoric acid triamide and 60 g of sodium hydride (80% in paraffin oil), and the reaction mixture was heated to 70° to 80° C. After the reaction had started, the reaction mixture was cooled to approximately 30° C, and a solution of 76 g of methyl isopropyl ketone in 200 cc of benzene was added dropwise over a period of 2 hours at that temperature. After the reaction mixture had stood overnight, methanol was carefully added to it with cooling, followed by acidification with aqueous hydrochloric acid. The reaction mixture was then treated as described in Example 1.1. The yield was 81% of 3-keto-4-methyl valeric acid ethyl ester.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium pellets (3.39 g, 148 mmol) were dissolved in ethanol (100 ml) under nitrogen at room temperature and a solution of diethyloxalate (20 ml, 147 mmol) in 3-methyl-2-butanone (18.9 ml, 177 mmol) was added dropwise at room temperature over 30 minutes. The reaction was diluted with ethanol (100 ml), heated to 60° C. and stirred at this temperature for 2 hours. After cooling to room temperature the reaction was poured onto ice-cold 2N HCl (200 ml) and extracted with diethylether (300 ml) and ethyl acetate (300 ml). The combined organic extracts were dried over MgSO4, concentrated under reduced pressure and the residue was purified by flash column chromatography on silica gel eluting with a solvent gradient of pentane:ethyl acetate (99:1 changing to 95:5, by volume) to give 4-methyl-3-oxo-pentanoic acid ethyl ester (23.8 g) as a yellow oil. 1H NMR (400 MHz, CDCl3): δ=14.40-14.80 (1H, brs), 6.40 (1H, s), 4.30-4.39 (2H, quart), 260-2.71 (1H, quin), 1.35-1.40 (3H, t), 1.15-1.20 (6H, d) ppm. LRMS (electrospray): m/z [M−H]+ 185.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
18.9 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 86137907
CID 86137907
Ethyl isobutyrylacetate
CID 86137907
CID 86137907
Ethyl isobutyrylacetate
CID 86137907
CID 86137907
Ethyl isobutyrylacetate
CID 86137907
Ethyl isobutyrylacetate
CID 86137907
CID 86137907
Ethyl isobutyrylacetate
CID 86137907
CID 86137907
Ethyl isobutyrylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.